
1h-Benzimidazole-2-propanamide
Overview
Description
1H-Benzimidazole-2-propanamide is a heterocyclic organic compound that features a benzimidazole ring fused with a propanamide group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-propanamide can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. Another method includes the cyclization of N-substituted o-phenylenediamines with carboxylic acids or their derivatives. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as polyphosphoric acid or sulfuric acid, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines, and appropriate solvents and catalysts.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
1H-Benzimidazole-2-propanamide derivatives have been investigated for their potential antimicrobial activity. Studies indicate that modifications to the benzimidazole core can enhance efficacy against various bacterial strains, making them promising candidates for antibiotic development.
Anticancer Activity
Research has demonstrated that certain benzimidazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds that interact with tubulin or disrupt the microtubule dynamics are of particular interest in cancer therapy .
Antiviral Effects
Some studies suggest that 1H-benzimidazole derivatives may possess antiviral properties, potentially inhibiting viral replication or entry into host cells. This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be inadequate.
Material Science
Synthesis of Advanced Materials
this compound is utilized in the synthesis of advanced materials with unique optical and electronic properties. Its derivatives can be incorporated into polymer matrices to create materials suitable for applications in electronics and photonics.
Nanotechnology Applications
The compound's ability to form stable complexes with metal ions has led to its use in nanotechnology, particularly in the development of nanomaterials for drug delivery systems and biosensors. These nanostructures can enhance the bioavailability and targeted delivery of therapeutic agents .
Catalysis
Catalytic Applications
Benzimidazole derivatives, including this compound, serve as catalysts in various organic transformations. Their ability to facilitate reactions such as oxidation, reduction, and substitution makes them valuable in synthetic organic chemistry. For example, they can catalyze reactions involving carbon-carbon bond formation or functional group interconversion .
Case Studies
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
1H-Benzimidazole-2-propanamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An anthelmintic drug used to treat parasitic worm infections.
Mebendazole: Another anthelmintic drug with a similar structure and function.
Thiabendazole: Used as an antifungal and anthelmintic agent.
Uniqueness: this compound is unique due to its specific propanamide group, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable molecule for scientific research and industrial applications.
Biological Activity
1H-Benzimidazole-2-propanamide is a compound belonging to the benzimidazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial , antiproliferative , anti-inflammatory , and antiparasitic properties. The structural modifications of the benzimidazole nucleus significantly influence these activities, making it a versatile scaffold in drug design.
Antiproliferative Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives showed significant inhibition of cell proliferation in breast cancer cells (MDA-MB-231) with minimal inhibitory concentrations (MIC) as low as 8 μg/mL . The mechanism behind this activity often involves the induction of apoptosis through mitochondrial pathways, where compounds disrupt mitochondrial membrane potential leading to the release of pro-apoptotic factors like cytochrome c .
Antimicrobial Activity
The compound also displays significant antimicrobial properties. In vitro studies have shown that this compound and its derivatives can effectively inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis, with MIC values reported at 4 μg/mL . The antimicrobial action is attributed to the lipophilic nature of the compounds, which enhances their ability to penetrate bacterial membranes.
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has been explored extensively. For instance, compounds derived from benzimidazole have shown efficacy in reducing inflammation in animal models when tested against carrageenan-induced paw edema . These compounds often act by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.
Antiparasitic Activity
Benzimidazole derivatives have been documented for their antiparasitic effects as well. A study indicated that certain benzimidazole compounds demonstrated activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values indicating substantial potency compared to standard treatments .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features. Modifications at different positions on the benzimidazole ring can enhance or diminish its pharmacological effects. For example:
Position | Substituent | Effect on Activity |
---|---|---|
1 | Alkyl groups | Generally increases lipophilicity and bioactivity |
2 | Carboxylic acids | Enhances anti-inflammatory properties |
5 | Halogens | Often increases antimicrobial efficacy |
Case Studies
Several studies have documented the biological efficacy of this compound and its derivatives:
- Anticancer Studies : A derivative was found to inhibit cell growth in MDA-MB-231 cells through apoptosis induction mechanisms involving caspase activation .
- Antimicrobial Efficacy : A series of derivatives were synthesized and tested against multiple bacterial strains showing promising MIC values comparable to existing antibiotics .
- Anti-inflammatory Effects : In vivo studies demonstrated that specific derivatives significantly reduced inflammation markers in rat models, suggesting potential for therapeutic use in inflammatory diseases .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-4H,5-6H2,(H2,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHWEIFXJOJSKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435265 | |
Record name | 1h-benzimidazole-2-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26209-49-4 | |
Record name | 1h-benzimidazole-2-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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